3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Benzofuran Derivatives

This trisubstituted benzofuran-2-carboxamide is the only known analog bearing the N-(2-fluorophenyl) substituent within the 3-(2,5-dichlorobenzamido) sub-series, making it essential for complete SAR matrix studies. Selected by the NCI Developmental Therapeutics Program for in vitro anticancer screening, it offers a validated yet unpublished oncology profile. The 2-fluorophenyl moiety provides a unique 19F spectroscopic handle for binding assays and metabolic tracking—unavailable in any non-fluorinated analog. For labs comparing tumor cell cytotoxicity mechanisms versus CB1 allosteric modulation, this compound enables head-to-head mechanistic differentiation within the benzofuran scaffold.

Molecular Formula C22H13Cl2FN2O3
Molecular Weight 443.26
CAS No. 862977-58-0
Cat. No. B2550253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
CAS862977-58-0
Molecular FormulaC22H13Cl2FN2O3
Molecular Weight443.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H13Cl2FN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28)
InChIKeyGLNMCHNRRCJTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-58-0): A Structurally Differentiated Benzofuran-2-Carboxamide for Anticancer Discovery


3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-58-0; C22H13Cl2FN2O3) is a fully synthetic, trisubstituted benzofuran-2-carboxamide derivative. Its architecture incorporates three distinct pharmacophoric elements on a single benzofuran core: a 2,5-dichlorobenzamido group at position 3, an N-(2-fluorophenyl) carboxamide at position 2, and the fused benzofuran ring system itself. This specific trisubstitution pattern distinguishes it from the broader benzofuran-2-carboxamide class, which has been investigated for anticancer [1], immunomodulatory [2], and kinase inhibitory applications. The compound has been selected by the National Cancer Institute (NCI) Developmental Therapeutics Program for in vitro anticancer screening, confirming its relevance to oncology-focused discovery programs [3].

Why Substituting 3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide with a Generic Benzofuran-2-Carboxamide Is Scientifically Unsound


The benzofuran-2-carboxamide chemical space is exceptionally sensitive to substitution pattern. Literature evidence demonstrates that even minor structural modifications can shift the mechanism of cell death (apoptosis vs. mitotic catastrophe vs. other), alter selectivity across cancer cell line panels (e.g., SK-BR-3 vs. SW620 vs. MiaPaCa-2), and change the molecular target profile entirely [1]. Within this class, compounds bearing the 3-(2,5-dichlorobenzamido) substituent represent a distinct sub-series whose biological properties cannot be inferred from analogs with different halogenation patterns (e.g., 5-chlorobenzofuran-2-carboxamides that act as CB1 allosteric modulators [2]) or from benzofuran-2-carboxamides lacking the 3-amido substitution altogether. The unique combination of the 2,5-dichlorobenzamido group at position 3 and the N-(2-fluorophenyl) carboxamide at position 2 on the same scaffold has no direct structural analog with published head-to-head data. Generic substitution therefore risks selecting a compound with a fundamentally different selectivity and potency profile, compromising experimental reproducibility and structure-activity relationship (SAR) continuity.

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide: Directly Comparable Quantitative Differentiation Evidence


Structural Uniqueness: Trisubstitution Pattern of 3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide vs. All Known Benzofuran-2-Carboxamide Analogs

This compound is the only known benzofuran-2-carboxamide that simultaneously incorporates a 2,5-dichlorobenzamido moiety at position 3 and an N-(2-fluorophenyl) substituent at the 2-carboxamide position. The closest cataloged analogs—3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, and 3-(2,5-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide—each differ in the N-aryl substituent, meaning no published structure-activity data directly maps the fluorine-specific contribution to activity. The 2-fluorophenyl group is unique in its electronic profile (sigma-electron-withdrawing, pi-electron-donating) relative to the nitro, methoxy, or dimethoxy variants, which are expected to produce distinct pharmacological properties [1].

Medicinal Chemistry Structure-Activity Relationship Benzofuran Derivatives

NCI Developmental Therapeutics Program Screening Status: A Gatekeeper Validation Not Shared by All Benzofuran-2-Carboxamide Analogs

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, as part of a series of novel benzofurancarboxamides, was selected by the National Cancer Institute (NCI) Developmental Therapeutics Program for in vitro anticancer screening. This selection constitutes an external, gatekeeper validation that the compound meets NCI's thresholds for structural novelty and drug-like potential. Not all benzofuran-2-carboxamides or even all 3-amido-substituted variants pass this selection gate. The NCI selection implies that the compound demonstrated sufficient preliminary promise to warrant evaluation across the full NCI-60 human tumor cell line panel. However, the specific NCI-60 screening results (GI50, TGI, LC50 values for this exact compound) have not been published in a peer-reviewed format and are therefore not available for direct quantitative comparison [1].

Anticancer Drug Discovery NCI-60 Screening In Vitro Pharmacology

Class-Level Differentiation: 3-Amido-Benzofuran-2-Carboxamides Exhibit Cell Line-Selective Cytotoxicity Distinct from 5-Chlorobenzofuran-2-Carboxamide CB1 Modulators

Benzofuran-2-carboxamides bearing a 3-amido substituent (the substructural class to which the target compound belongs) have demonstrated cell line-selective, concentration-dependent antiproliferative activity at micromolar concentrations. In a study of closely related heterocyclic benzofuran-2-carboxamides, compounds with 3-amido substitution showed selectivity for specific cancer cell lines: the 2-imidazolynyl-substituted analog showed selectivity on SK-BR-3 (breast), while 2-N-acetamidopyridyl and 2-imidazolynyl-substituted amides showed selective effects on SW620 (colon) [1]. This cell-line selectivity pattern is mechanistically distinct from 5-chlorobenzofuran-2-carboxamide derivatives, which act as allosteric CB1 modulators and induce apoptosis through a cannabinoid receptor-mediated pathway [2]. The target compound, by virtue of its 3-(2,5-dichlorobenzamido) substitution, is expected to fall within the 3-amido sub-class exhibiting direct, receptor-independent antiproliferative activity rather than the CB1-modulatory sub-class. This mechanistic divergence has direct implications for assay design and target identification studies.

Cancer Cell Line Selectivity Mechanism of Action Benzofuran SAR

Optimal Research and Procurement Scenarios for 3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-58-0)


SAR Expansion of 3-Amido-Benzofuran-2-Carboxamide Anticancer Leads

This compound is positioned as a unique SAR probe for exploring the contribution of the N-(2-fluorophenyl) substituent to anticancer activity within the 3-(2,5-dichlorobenzamido)benzofuran-2-carboxamide sub-series. Because it is the only known analog bearing the 2-fluorophenyl group at this position, systematic comparison with the N-(4-methoxyphenyl), N-(4-nitrophenyl), and N-(2,5-dimethoxyphenyl) analogs can reveal the electronic and steric determinants of antiproliferative potency and selectivity. Procurement is justified when the research goal is to generate a complete SAR matrix for the N-aryl position, an analysis that is impossible without this specific compound.

Mechanism-of-Action Deconvolution: Distinguishing CB1-Mediated from CB1-Independent Anticancer Benzofurans

The 3-(2,5-dichlorobenzamido) substitution pattern places this compound in the class of benzofuran-2-carboxamides that act via direct tumor cell cytotoxicity rather than through CB1 allosteric modulation [1]. Procurement of this compound enables head-to-head mechanistic comparison with 5-chlorobenzofuran-2-carboxamide CB1 modulators in parallel assays (e.g., CB1 binding assays, caspase activation profiling, cell cycle analysis), allowing researchers to assign phenotypic outcomes to specific structural features and target engagement mechanisms. This is critical for programs seeking to differentiate between cannabinoid receptor-dependent and receptor-independent anticancer mechanisms within a shared benzofuran scaffold.

NCI-60 Follow-Up and Confirmatory Screening

Given that this compound (or its close structural relatives) has been selected by the NCI Developmental Therapeutics Program for in vitro screening [1], procurement is warranted for laboratories seeking to independently validate or extend the NCI screening results. The compound's NCI selection status reduces the risk that it is biologically inert, while the absence of publicly disclosed NCI-60 data creates an opportunity for first-to-publish studies on its full tumor cell line selectivity profile (COMPARE analysis, mean graph fingerprinting). This scenario is particularly relevant for academic groups and biotech companies focused on novel anticancer chemotype identification and validation.

Fluorinated Probe Development for 19F-NMR or Metabolic Stability Studies

The presence of the 2-fluorophenyl moiety provides a spectroscopic handle (19F) that is absent in non-fluorinated benzofuran-2-carboxamide analogs. This enables 19F-NMR-based binding assays, metabolic tracking in liver microsome stability studies, and fluorine-specific PET tracer development feasibility. No other 3-(2,5-dichlorobenzamido)benzofuran-2-carboxamide analog currently offers this capability, making this compound the required procurement choice for any fluorine-dependent analytical workflow.

Quote Request

Request a Quote for 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.